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molecular formula C8H8BF3O3 B8578495 3-Methoxy-2-(trifluoromethyl)phenylboronic acid

3-Methoxy-2-(trifluoromethyl)phenylboronic acid

Cat. No. B8578495
M. Wt: 219.96 g/mol
InChI Key: RXYRCDBZKUDOEV-UHFFFAOYSA-N
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Patent
US08338622B2

Procedure details

To a solution of 1-methoxy-2-(trifluoromethyl)benzene (6.30 g, 35.8 mmol) in THF (150 mL) was added n-BuLi (21.0 ml, 2.50 M hexane solution, 53.7 mmol), and the mixture was stirred at room temperature for 1 hr. The solution was cooled to −78° C., tris(1-methylethyl)borate (8.08 g, 43.0 mmol) was added, and the mixture was stirred at −78° C. for 0.5 hr. The reaction solution was allowed to cool to room temperature and stirred for 16 hr. The mixture was acidified with 1M hydrochloric acid and extracted with ethyl acetate (300 mL). The extract was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give a mixture (6.52 g, yield 83%) of [2-methoxy-3-(trifluoromethyl)phenyl]boronic acid and [3-methoxy-2-(trifluoromethyl)phenyl]boronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8.08 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:11])[F:10].[Li]CCCC.CC([O:21][B:22](OC(C)C)[O:23]C(C)C)C.Cl.COC1C(C(F)(F)F)=C(B(O)O)C=CC=1>C1COCC1>[CH3:1][O:2][C:3]1[C:4]([C:9]([F:10])([F:11])[F:12])=[CH:5][CH:6]=[CH:7][C:8]=1[B:22]([OH:23])[OH:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C=CC1)B(O)O)C(F)(F)F
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
21 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.08 g
Type
reactant
Smiles
CC(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hr
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1C(F)(F)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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